1-Chloro-2-methyl-3,4-dinitrobenzene
Overview
Description
“1-Chloro-2-methyl-3,4-dinitrobenzene” is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 .
Synthesis Analysis
The synthesis of “1-Chloro-2-methyl-3,4-dinitrobenzene” can involve a nucleophilic aromatic substitution reaction . This reaction involves the displacement of a substituent in an aromatic ring by a nucleophile. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis
The molecular structure of “1-Chloro-2-methyl-3,4-dinitrobenzene” can be represented by the InChI code: 1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 .Chemical Reactions Analysis
“1-Chloro-2-methyl-3,4-dinitrobenzene” can undergo nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in the aromatic ring by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-2-methyl-3,4-dinitrobenzene” include a molecular weight of 216.58 and a molecular formula of C7H5ClN2O4 .Scientific Research Applications
Synthesis and Chemical Transformations
1-Chloro-2-methyl-3,4-dinitrobenzene has been studied in various chemical synthesis processes. Gunstone and Tucker (2007) described its preparation via a multi-step process starting from chlorobenzene (Gunstone & Tucker, 2007). Additionally, Woźniak et al. (2010) explored its amination with liquid methylamine/potassium‐permanganate, yielding mono- and bis(methylamino)-substituted compounds (Woźniak et al., 2010).
Analytical Techniques and Environmental Studies
Tierbach et al. (2020) developed a liquid chromatography-mass spectrometry technique for quantifying 1-chloro-2,4-dinitrobenzene, demonstrating its use in toxicity studies (Tierbach et al., 2020). The compound's presence in the environment and its effects on ecosystems have also been a subject of research, as seen in the work of Adams et al. (1971) where its use as an algicide led to contact dermatitis in air-conditioning repairmen (Adams et al., 1971).
Catalysis and Reaction Mechanisms
The catalytic properties of 1-chloro-2,4-dinitrobenzene have been investigated in the context of aromatic nucleophilic substitution reactions. Akinyele et al. (1988, 1989) studied its reaction with anilines in aprotic solvents, providing insights into reaction mechanisms and catalysis (Akinyele et al., 1988)(Akinyele et al., 1989).
Spectroscopy and Molecular Analysis
Krishnakumar and Prabavathi (2009) conducted a detailed analysis of the vibrational spectra of 1-chloro-2,4-dinitrobenzene using density functional theory calculations, contributing to the understanding of its molecular properties (Krishnakumar & Prabavathi, 2009).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-methyl-3,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLFULGOMUAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579152 | |
Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3,4-dinitrobenzene | |
CAS RN |
290353-56-9 | |
Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290353-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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